1-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]ethan-1-amine hydrochloride
Description
1-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]ethan-1-amine hydrochloride is a heterocyclic organic compound featuring a thiazole core substituted with a trifluoromethyl (-CF₃) group at position 2 and an ethylamine moiety at position 5, formulated as a hydrochloride salt. The thiazole ring (C₃H₃NS) provides a rigid aromatic scaffold, while the electron-withdrawing -CF₃ group enhances metabolic stability and modulates electronic properties. The ethylamine side chain contributes to solubility in its protonated (hydrochloride) form, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
1-[2-(trifluoromethyl)-1,3-thiazol-5-yl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2S.ClH/c1-3(10)4-2-11-5(12-4)6(7,8)9;/h2-3H,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKRAZDMGZWNRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(S1)C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955524-05-6 | |
| Record name | 1-[2-(trifluoromethyl)-1,3-thiazol-5-yl]ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]ethan-1-amine hydrochloride typically involves the following steps:
Thiazole Formation: The thiazole ring is constructed using appropriate precursors such as thiourea and α-haloketones.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfone.
Amination: The ethan-1-amine group is introduced through nucleophilic substitution reactions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group or the amine group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or alcohols.
Reduction: Alcohols, amines, or other reduced derivatives.
Substitution: Various substituted thiazoles or amines.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies to understand the role of trifluoromethyl groups in biological systems.
Industry: It is used in the production of materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism by which 1-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]ethan-1-amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors or enzymes, leading to specific biological or chemical outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Structural and Physicochemical Differences
The table below summarizes critical distinctions between the target compound and its structural analogs:
Functional Group and Heterocycle Impact
- Thiazole vs. Benzothiazole (): The benzothiazole analog incorporates a fused benzene ring, increasing molecular weight and aromatic surface area. This may enhance binding to hydrophobic pockets in biological targets but reduce solubility compared to the smaller thiazole core .
- Thiazole vs. Oxadiazole (): Oxadiazoles (e.g., 1,2,4-oxadiazole in ) lack sulfur but contain nitrogen and oxygen, creating a more electronegative and polarizable ring.
- Substituent Effects: -CF₃ (Target) vs. Furan (): The electron-rich furan substituent may improve solubility but introduce susceptibility to oxidative metabolism, limiting in vivo stability .
Biological Activity
1-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]ethan-1-amine hydrochloride (CAS No. 1955524-05-6) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound features a thiazole ring which is known for its role in various bioactive molecules. The trifluoromethyl group enhances lipophilicity and biological activity. The molecular formula is with a molecular weight of 232.65 g/mol.
Antitumor Activity
Research indicates that thiazole derivatives, including those with trifluoromethyl substitutions, exhibit significant antitumor properties. For instance, compounds similar to 1-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]ethan-1-amine have shown promising results against various cancer cell lines. A study reported an IC50 value of 1.61 µg/mL for a related thiazole derivative, indicating potent cytotoxic effects against tumor cells .
Antimicrobial Properties
Thiazole derivatives have also been evaluated for their antimicrobial activities. A comparative study demonstrated that certain thiazole compounds exhibited inhibitory effects against Candida species and other pathogenic microorganisms . The presence of electron-withdrawing groups like trifluoromethyl significantly enhances these activities.
Leishmanicidal Activity
Recent studies have highlighted the potential of thiazole derivatives in treating leishmaniasis. Compounds derived from thiazole scaffolds exhibited notable leishmanicidal activity, leading to significant reductions in the survival of Leishmania parasites in vitro . This opens avenues for developing new treatments for leishmaniasis based on thiazole chemistry.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Trifluoromethyl Group | Increases lipophilicity and enhances potency |
| Thiazole Ring | Essential for antitumor and antimicrobial activity |
| Substituents on Thiazole | Modifications can lead to improved selectivity and efficacy |
Research has shown that variations in substituents on the thiazole ring can lead to significant changes in biological activity, emphasizing the importance of SAR studies in drug development .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of thiazole derivatives:
- Antitumor Studies : In vitro assays demonstrated that compounds with similar structures to 1-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]ethan-1-amine exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .
- Inhibition of Pathogens : A series of thiazole derivatives were tested against Candida albicans, showing effective inhibition at low concentrations, suggesting potential as antifungal agents .
- Leishmanicidal Effects : Compounds derived from thiazoles showed promising results against Leishmania infantum, demonstrating significant morphological changes in treated parasites .
Q & A
Q. What are the common synthetic routes for preparing 1-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]ethan-1-amine hydrochloride?
Methodological Answer: A typical synthesis involves reacting a substituted 2-aminothiazole precursor with chloroacetyl chloride in the presence of triethylamine (TEA) as a base and dioxane as the solvent. For example, analogous protocols describe the formation of N-(5-aryl-methylthiazol-2-yl)-2-chloroacetamides by dropwise addition of chloroacetyl chloride to 2-amino-5-aryl-methylthiazole derivatives at 20–25°C . Post-reaction, the product is precipitated, washed, and recrystallized from ethanol-DMF mixtures. Adjustments to the substituents (e.g., trifluoromethyl groups) may require modified protecting group strategies or alternative coupling agents.
Q. How can the purity and structural integrity of this compound be verified using analytical techniques?
Methodological Answer:
- Purity Analysis: Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Compare retention times against standards. Purity ≥95% is typical for research-grade material .
- Structural Confirmation:
- X-ray Crystallography : For absolute configuration determination, if crystalline derivatives are accessible .
Advanced Research Questions
Q. How do structural modifications on the thiazole ring influence the compound's biological activity?
Methodological Answer:
- Substituent Effects : Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., nitro, cyano) to assess changes in receptor binding or metabolic stability. For example, trifluoromethyl groups enhance lipophilicity and resistance to oxidative metabolism, as seen in selective antagonists like ACT-660602 .
- Positional Isomerism : Compare activity of C2 vs. C4 trifluoromethyl substitution on the thiazole ring using in vitro assays (e.g., enzyme inhibition, cell viability).
- Amine Functionalization : Convert the ethylamine to a secondary/tertiary amine or incorporate prodrug motifs (e.g., Boc-protected amines) to modulate solubility or bioavailability .
Q. What strategies are effective in resolving contradictions in reported biological activities of similar thiazole derivatives?
Methodological Answer:
- Assay Standardization : Ensure consistent cell lines, buffer conditions, and endpoint measurements (e.g., ATP levels for viability vs. caspase activation for apoptosis).
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain divergent results .
- Structural Reanalysis : Re-examine NMR/X-ray data to confirm regiochemistry; positional isomerism (e.g., thiazole C2 vs. C5 substitution) can drastically alter activity .
- Computational Modeling : Perform molecular docking to predict binding modes and identify critical interactions (e.g., hydrogen bonding with the ethylamine group) .
Q. How can researchers design experiments to evaluate the compound's stability under physiological conditions?
Methodological Answer:
- pH Stability : Incubate the compound in buffers at pH 2 (simulating gastric fluid) and pH 7.4 (blood), then analyze degradation via HPLC at 0, 1, 6, and 24 hours.
- Plasma Stability : Mix with human or animal plasma (37°C), precipitate proteins with acetonitrile, and quantify remaining compound using LC-MS .
- Light/Temperature Sensitivity : Store aliquots at -20°C, 4°C, and room temperature (with/without light protection) for 1 month, then reassay purity.
Q. What are the best practices for benchmarking this compound against known inhibitors in pharmacological studies?
Methodological Answer:
- Positive/Negative Controls : Include reference compounds with established activity (e.g., ACT-660602 for CXCR3 antagonism ).
- Dose-Response Curves : Use 8–10 concentrations (e.g., 1 nM–100 µM) to calculate EC/IC values.
- Off-Target Screening : Test against a panel of related receptors/enzymes (e.g., kinase profiling) to assess selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
